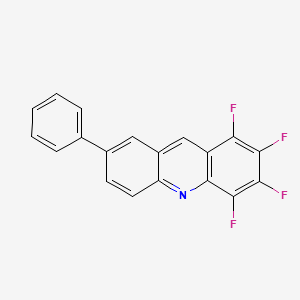

1,2,3,4-Tetrafluoro-7-phenylacridine

Description

1,2,3,4-Tetrafluoro-7-phenylacridine is a fluorinated acridine derivative characterized by fluorine substitutions at positions 1–4 and a phenyl group at position 7 of the acridine core. This compound is synthesized via a one-pot reaction involving pentafluorobenzaldehyde and para-substituted anilines under mechanochemical conditions . The fluorine substitutions enhance its electron-deficient nature, making it relevant in materials science and as a precursor for pharmaceuticals. Its crystal structure and intermolecular interactions, particularly involving halogens, have been studied to understand its packing behavior and reactivity .

Properties

CAS No. |

643032-43-3 |

|---|---|

Molecular Formula |

C19H9F4N |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

1,2,3,4-tetrafluoro-7-phenylacridine |

InChI |

InChI=1S/C19H9F4N/c20-15-13-9-12-8-11(10-4-2-1-3-5-10)6-7-14(12)24-19(13)18(23)17(22)16(15)21/h1-9H |

InChI Key |

ZXCAARPAVIECAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrafluoro-7-phenylacridine typically involves the fluorination of acridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the acridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, with the presence of a base to facilitate the substitution .

Industrial Production Methods

Industrial production of 1,2,3,4-Tetrafluoro-7-phenylacridine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-7-phenylacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroacridine derivatives.

Substitution: Amino or thiol-substituted acridine derivatives.

Scientific Research Applications

1,2,3,4-Tetrafluoro-7-phenylacridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease.

Industry: Utilized in the development of advanced materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s fluorine atoms enhance its binding affinity to DNA, making it a potent inhibitor of DNA-related enzymes. This mechanism is particularly relevant in the context of cancer treatment, where the compound can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Acridines

1,2,3,4-Tetrafluoro-7-methoxyacridine

- Structure : Fluorine at positions 1–4 and a methoxy group at position 5.

- Synthesis : Prepared similarly via pentafluorobenzaldehyde and para-methoxyaniline, yielding a compound with enhanced solubility due to the methoxy group .

- Applications : The methoxy group facilitates π-stacking interactions in crystal lattices, contrasting with the phenyl group’s steric effects in 1,2,3,4-Tetrafluoro-7-phenylacridine.

1,2,3,4,7-Pentafluoroacridine

- Structure : Additional fluorine at position 7, creating a fully fluorinated acridine core.

- Synthesis : Requires precise stoichiometric control to avoid over-fluorination .

- Reactivity : The absence of substituents at position 7 increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to phenyl-substituted derivatives .

3-(p-Methylanilino)-1,2,4-trifluoro-7-methylacridine

- Structure: Trifluoro substitution at positions 1, 2, and 4, with methyl and anilino groups at positions 3 and 6.

- Interactions: The anilino group introduces hydrogen-bonding capabilities, absent in purely fluorinated analogs like 1,2,3,4-Tetrafluoro-7-phenylacridine .

Comparison with Fluorinated Tetrahydroacridines

9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine

- Structure : Partially saturated acridine core with fluorine at position 8 and a methyl group at position 7.

- Applications : Used in pharmaceuticals (e.g., acetylcholinesterase inhibitors) due to its reduced aromaticity and enhanced bioavailability compared to fully aromatic fluorinated acridines .

- Synthesis: Involves multi-step halogenation and cyclization, differing from the one-pot mechanochemical methods used for 1,2,3,4-Tetrafluoro-7-phenylacridine .

Data Table: Key Properties of Fluorinated Acridines

Research Findings and Trends

- Reactivity : Fluorination at positions 1–4 in acridines increases electron deficiency, enhancing their utility in charge-transfer materials .

- Crystallography : Phenyl substituents at position 7 introduce steric hindrance, reducing π-stacking efficiency compared to methoxy analogs .

- Pharmaceutical Potential: Tetrahydroacridines (e.g., 9-Chloro-8-fluoro-7-methyl-tetrahydroacridine) exhibit superior pharmacokinetic profiles over fully aromatic derivatives due to reduced planarity .

Biological Activity

1,2,3,4-Tetrafluoro-7-phenylacridine is a fluorinated derivative of acridine that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

1,2,3,4-Tetrafluoro-7-phenylacridine is characterized by the presence of four fluorine atoms on the acridine ring structure, which enhances its stability and biological activity. The compound can be represented by the following properties:

| Property | Value |

|---|---|

| CAS No. | 643032-43-3 |

| Molecular Formula | C19H9F4N |

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | 1,2,3,4-tetrafluoro-7-phenylacridine |

| InChI Key | ZXCAARPAVIECAD-UHFFFAOYSA-N |

The primary mechanism of action of 1,2,3,4-Tetrafluoro-7-phenylacridine is its ability to intercalate into DNA. This intercalation disrupts normal DNA function by inhibiting replication and transcription processes. The fluorine substituents increase the compound's binding affinity to DNA, making it a promising candidate for cancer treatment by preventing the proliferation of cancer cells.

Anticancer Properties

Research indicates that 1,2,3,4-Tetrafluoro-7-phenylacridine exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with DNA replication processes. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Inhibition Concentration (IC50) : Reported values range from 10 µM to 30 µM depending on the cell line.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.

- Neuroprotective Effects : There is ongoing research into its potential use in neurodegenerative diseases like Alzheimer's due to its ability to penetrate the blood-brain barrier effectively.

Case Studies

Several case studies have been conducted to explore the structure-activity relationship (SAR) of 1,2,3,4-Tetrafluoro-7-phenylacridine and its derivatives:

- Study on DNA Intercalation : A study demonstrated that modifications to the phenyl group could enhance or diminish intercalation efficiency. The results indicated that specific substitutions led to increased cytotoxicity in cancer cell lines .

- Anticancer Activity Assessment : A comparative analysis with similar acridine derivatives highlighted that the tetrafluorinated version showed superior activity against resistant cancer cell lines due to enhanced binding properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.